molecular formula C14H11N3O B14911418 n-(4-Cyanophenyl)-6-methylpicolinamide

n-(4-Cyanophenyl)-6-methylpicolinamide

Cat. No.: B14911418
M. Wt: 237.26 g/mol
InChI Key: XHQLLOHEXHLNMH-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-6-methylpicolinamide is a pyridine derivative featuring a picolinamide backbone substituted with a methyl group at the 6-position of the pyridine ring and a 4-cyanophenyl group attached via an amide linkage. The cyanophenyl substituent introduces strong electron-withdrawing properties, which may enhance metabolic stability or receptor-binding affinity compared to other substituents.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(4-cyanophenyl)-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H11N3O/c1-10-3-2-4-13(16-10)14(18)17-12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H,17,18)

InChI Key

XHQLLOHEXHLNMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-6-methylpicolinamide typically involves the reaction of 4-cyanophenylamine with 6-methylpicolinic acid or its derivatives. One common method is the condensation reaction between 4-cyanophenylamine and 6-methylpicolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-6-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Cyanophenyl)-6-methylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-6-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups (CN, Br): The 4-cyano and 4-bromo substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., bromo derivatives in Buchwald–Hartwig amination) . The cyano group may also improve metabolic stability in drug candidates. Halogen Variations (Cl, F): Chloro and fluoro substituents (e.g., 6-chloro-N-(4-fluorophenyl)picolinamide) are common in medicinal chemistry for tuning lipophilicity and bioavailability .

Synthesis Methodology :
Most analogs are synthesized via LiHMDS-mediated coupling of substituted anilines with methyl picolinate esters, followed by functionalization (e.g., amination, halogenation). For example, N-(4-bromophenyl)-6-methylpicolinamide (12) serves as a precursor to piperazinyl derivatives .

Pharmacological Relevance: Piperazinyl derivatives (e.g., compound 13) demonstrate α9*nAChR agonist activity, suggesting that this compound could exhibit similar or enhanced activity due to the cyanophenyl group’s electronic effects .

Biological Activity

N-(4-Cyanophenyl)-6-methylpicolinamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a cyanophenyl group and a methylpicolinamide moiety, lends it potential biological activities that are being actively researched. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Synthesis

The compound can be synthesized through various organic reactions, including nucleophilic substitution and coupling reactions. It serves as a building block for more complex organic molecules, particularly in the synthesis of biologically active derivatives.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. It has been shown to modulate enzyme activity by binding to active sites, potentially inhibiting certain enzymes involved in metabolic pathways. This mechanism is crucial for its therapeutic effects, particularly in cancer and inflammation models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, showing promising results with IC50 values comparable to established chemotherapeutics .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5493.0
H4601.7
HT-293.6

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the aromatic rings can significantly affect potency and selectivity against biological targets. For example, modifications on the picolinamide moiety have been shown to enhance cytotoxicity against specific cancer cell lines while reducing side effects .

Comparative Analysis with Similar Compounds

A comparison with similar compounds provides insights into the unique properties of this compound:

CompoundBiological ActivityNotable Features
N-(4-Cyanophenyl)glycineModerate anti-inflammatoryLacks significant anticancer activity
N-(4-Cyanophenyl)thioureaWeak cytotoxicityPrimarily used in synthetic chemistry
N-(4-Cyanophenyl)methylpiperazineAnticancer potentialExhibits different binding affinity

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the efficacy of this compound against lung cancer cell lines, researchers found that the compound induced apoptosis in A549 cells through the activation of caspase pathways. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects of this compound using a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases .

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